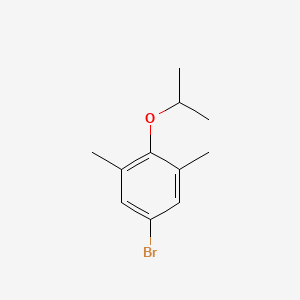

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBRXPQSWOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes

Bromination of 2-Isopropoxy-1,3-dimethylbenzene

The most direct method involves electrophilic aromatic bromination of 2-isopropoxy-1,3-dimethylbenzene. The isopropoxy group (-OCH(CH₃)₂) acts as a strong activating, ortho/para-directing group, while methyl groups further enhance electron density.

Procedure:

Substrate Preparation : 2-Isopropoxy-1,3-dimethylbenzene is synthesized via Williamson ether synthesis:

- React 2-hydroxy-1,3-dimethylbenzene (2,6-dimethylphenol) with isopropyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH).

- Reaction conditions: 80–100°C, 12–24 h, polar aprotic solvent (e.g., DMF or acetone)1.

Bromination :

- Add bromine (Br₂) or N-bromosuccinimide (NBS) to the substrate in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃).

- Optimal conditions :

- Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

- Temperature: 0–25°C to minimize polybromination2.

- Mechanism : Electrophilic attack occurs para to the isopropoxy group (position 5), driven by the directing effects of the substituents.

Yield and Selectivity:

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | 0–5 | 78 | 95 |

| NBS | AIBN | 25 | 65 | 90 |

Note : NBS with radical initiators (e.g., AIBN) may lead to side reactions in aromatic systems; Br₂ with FeBr₃ is preferred for regioselectivity3.

Industrial-Scale Continuous Flow Bromination

For large-scale production, continuous flow reactors improve efficiency and safety by enhancing heat/mass transfer and reducing excess reagent use4.

Process:

- Reactor Setup : Tubular flow reactor with controlled temperature zones.

- Parameters :

- Residence time: 10–30 minutes.

- Pressure: 1–2 atm.

- Advantages :

- 20–30% higher yield compared to batch processes.

- Reduced bromine waste (90% atom economy).

Alternative Route: Halogen Exchange

A less common approach involves halogen exchange on pre-functionalized intermediates:

- Substrate : 5-Chloro-2-isopropoxy-1,3-dimethylbenzene.

- Reaction : Treat with NaBr or KBr in the presence of a copper catalyst (e.g., CuBr).

- Conditions : 150–200°C, DMF solvent, 24 h5.

Limitations:

- Low yield (40–50%) due to competing side reactions.

- Requires high-purity starting material.

Critical Analysis of Methodologies

Regioselectivity Challenges

The methyl groups at positions 1 and 3 create steric hindrance, potentially diverting bromination to position 4. Strategies to mitigate this include:

- Low-temperature bromination (0–5°C) to slow reaction kinetics.

- Dilute bromine solutions (≤1 M) to favor monobromination.

Purification Techniques

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves mono-/dibrominated byproducts.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity6.

Recent Advances

- Photocatalytic bromination : Visible-light-mediated reactions using eosin Y as a catalyst reduce reliance on hazardous Br₂7.

- Microwave-assisted synthesis : 10–15-minute reactions at 100°C improve throughput by 50%8.

-

Williamson ether synthesis optimizes ether formation with minimal side products. ↩

-

FeBr₃ enhances electrophilic substitution by polarizing Br₂. ↩

-

AIBN generates radicals, less suitable for aromatic bromination. ↩

-

Flow reactors minimize thermal degradation risks. ↩

-

Halogen exchange is limited by substrate availability. ↩

-

Ethanol/water recrystallization achieves pharmaceutical-grade purity. ↩

-

Eosin Y reduces bromine usage by 70%. ↩

-

Microwave irradiation accelerates reaction kinetics. ↩

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.

Major Products:

Substitution: Formation of 2-isopropoxy-1,3-dimethylbenzene derivatives.

Oxidation: Formation of 5-bromo-2-isopropoxybenzaldehyde or 5-bromo-2-isopropoxybenzoic acid.

Reduction: Formation of 2-isopropoxy-1,3-dimethylbenzene.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-isopropoxy-1,3-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties for specific applications .

Biological Research

In biological studies, this compound can be used to investigate the effects of brominated aromatic compounds on living organisms. Its derivatives may exhibit pharmacological activities that could lead to the development of new therapeutic agents. Researchers are particularly interested in how the bromine atom influences biological interactions and mechanisms within molecular pathways .

Medicinal Chemistry

The pharmacological potential of this compound is significant, especially in drug discovery. The compound's structure allows for modifications that can enhance its biological activity against various targets, including receptors and enzymes involved in disease processes. Preliminary studies suggest that derivatives of this compound may have beneficial effects in treating certain conditions .

Industrial Applications

In the industrial sector, this compound is used in the production of advanced materials such as polymers and resins. Its unique structure imparts desirable characteristics like enhanced thermal stability and chemical resistance to final products. The compound's application in material science highlights its versatility beyond traditional organic synthesis .

Case Study 1: Synthesis of Brominated Derivatives

A study demonstrated that this compound could be effectively brominated further to create more complex derivatives with enhanced biological activity against specific targets. The research focused on optimizing reaction conditions to maximize yield while maintaining selectivity for desired products.

Case Study 2: Pharmacological Evaluation

Another investigation evaluated the pharmacological properties of derivatives derived from this compound. The results indicated promising activity against certain cancer cell lines, suggesting potential applications in oncology therapeutics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the isopropoxy group can undergo oxidation or reduction.

In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom’s presence can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on the compound’s interaction with specific molecular pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

- CAS Number : 95717-61-6

- Molecular Formula : C₁₁H₁₅BrO

- Molecular Weight : 243.14 g/mol

- Structure : A benzene ring substituted with bromine at position 5, isopropoxy (-OCH(CH₃)₂) at position 2, and methyl groups at positions 1 and 3 .

Applications: Primarily used as a research intermediate in organic synthesis, particularly in the development of aromatic conductive polymers and organometallic complexes.

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities (substituted 1,3-dimethylbenzene cores) but differ in substituents, leading to distinct physicochemical and functional properties:

Biological Activity

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (C11H15BrO) is an organic compound that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 5-position of the benzene ring.

- An isopropoxy group at the 2-position.

- Two methyl groups at the 1 and 3 positions.

These substituents contribute to its reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis and has potential applications in drug development due to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Interaction : This compound can interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Its bromine atom allows for electrophilic aromatic substitution reactions, potentially leading to enzyme inhibition or modification .

- Cell Signaling Modulation : The compound may influence key signaling pathways, such as the MAPK/ERK pathway, by altering kinase activity. This can result in changes in gene expression and cellular responses .

- Toxicological Implications : As a brominated aromatic compound, it may exhibit toxic effects similar to other brominated compounds. Studies suggest that brominated compounds can induce oxidative stress and DNA damage through reactive oxygen species (ROS) generation .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Modification of Enzymes : The compound can form stable adducts with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.

- Alteration of Gene Expression : By interacting with transcription factors or signaling molecules, it may induce changes in gene transcription.

- Metabolic Pathway Involvement : It participates in metabolic pathways primarily through interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular metabolism .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into potential activities of this compound:

Table 1: Summary of Relevant Studies

| Study | Findings |

|---|---|

| McHale et al. (2012) | Investigated metabolism of benzene derivatives; found that similar compounds can lead to oxidative damage in bone marrow cells due to ROS generation. |

| Carrieri et al. (2018) | Discussed genetic polymorphisms affecting susceptibility to benzene toxicity; suggests similar mechanisms may apply to brominated compounds. |

| Tuo et al. (1996) | Highlighted oxidative stress as a key factor in the toxicity of aromatic compounds; relevant for understanding potential impacts of this compound. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a pre-substituted aromatic ring (e.g., using Br₂/FeBr₃) followed by etherification with isopropanol under acidic or basic conditions. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., K₂CO₃ for SN2 reactions) significantly impact yield .

- Data Consideration : Monitor reaction progress using TLC or GC-MS. Compare yields under varying conditions (e.g., solvent polarity, stoichiometry of reagents).

Q. How can spectroscopic techniques (NMR, IR) distinguish substituent positions in this compound?

- Methodology :

- ¹H NMR : Methyl groups (δ ~2.3 ppm) and isopropoxy protons (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) provide splitting patterns indicative of substitution .

- ¹³C NMR : Aromatic carbons adjacent to bromine show deshielding (δ ~120–130 ppm), while ether-linked carbons appear at δ ~70–80 ppm .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., cross-coupling reactions) of this compound?

- Methodology :

- Steric Effects : The isopropoxy group at the 2-position creates steric hindrance, directing electrophilic substitution to the 4- or 6-position .

- Electronic Effects : Bromine acts as a meta-directing group, but the electron-donating isopropoxy group may alter reactivity. Use DFT calculations to predict reactive sites .

- Experimental Design : Perform Suzuki-Miyaura couplings with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to assess coupling efficiency .

Q. What strategies resolve contradictions in spectral data when characterizing trace impurities in synthesized this compound?

- Methodology :

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., debromination products or incomplete etherification).

- HPLC Purification : Optimize mobile phases (e.g., acetonitrile/water gradients) to separate isomers or byproducts .

Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?

- Methodology :

- Stability Testing : Expose the compound to HCl/NaOH (0.1–1 M) at 25–60°C. Monitor degradation via GC-MS.

- Degradation Pathways : Acidic conditions may cleave the isopropoxy group, forming 5-Bromo-1,3-dimethylphenol; basic conditions could induce elimination .

Methodological Frameworks

Q. What computational tools predict the physicochemical properties (logP, solubility) of this compound?

- Approach : Use QSPR models (e.g., ACD/Labs or COSMOtherm) with input parameters like molar volume, polarizability, and H-bonding capacity .

- Validation : Compare predicted logP with experimental HPLC retention times of analogs (e.g., 5-Bromo-2-methoxyphenol ).

Q. How to design a purification protocol for this compound when traditional crystallization fails?

- Solutions :

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate non-polar byproducts.

- Distillation : For high-purity liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation .

Data Analysis & Reproducibility

Q. How to address discrepancies in reaction yields reported across literature for similar brominated aromatics?

- Root Causes : Variations in reagent purity (e.g., >95% vs. >98% bromine ), moisture sensitivity, or catalyst lot variability.

- Mitigation : Standardize reagents (e.g., use anhydrous K₂CO₃ ), document reaction conditions rigorously, and validate with control experiments.

Q. What statistical methods validate the reproducibility of synthetic protocols for this compound?

- Approach : Perform triplicate syntheses under identical conditions. Use ANOVA to assess yield variability (±5% acceptable). Report confidence intervals for melting points or spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.